Lesinurad Impurity B
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Overview
Description
Lesinurad Impurity B is a chemical compound associated with the synthesis and degradation of Lesinurad, a medication used to treat hyperuricemia in patients with gout. Lesinurad functions by inhibiting urate transporter 1 and organic anion transporter 4, which are involved in the reabsorption of uric acid in the kidneys .
Preparation Methods
The synthesis of Lesinurad Impurity B involves several steps, starting from 4-bromo-1-aminonaphthalene. The process includes aminolysis and hydrazinolysis with carbon disulfide to form 4-bromo-naphthyl-1-yl-thiosemicarbazide. This intermediate undergoes further reactions to yield 4-(4-bromo-naphthyl-1-yl)-4H-1,2,4-triazole-3-mercaptan, which is then converted to 2-[4-(4-bromo-naphthyl-1-yl)-4H-1,2,4-triazole-3-yl sulfenyl]methyl acetate. The final compound, Lesinurad, is obtained through bromination and hydrolysis .
Chemical Reactions Analysis
Lesinurad Impurity B undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one atom or group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide, catalysts like palladium on carbon, and conditions such as reflux or room temperature. Major products formed from these reactions include various intermediates and by-products that are further processed to yield the final compound .
Scientific Research Applications
Lesinurad Impurity B has several scientific research applications:
Chemistry: Used as a reference standard in analytical methods to ensure the purity and quality of Lesinurad.
Biology: Studied for its effects on urate transporters and its potential role in modulating uric acid levels.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand its impact on the efficacy and safety of Lesinurad.
Industry: Utilized in the development and optimization of synthetic routes for the large-scale production of Lesinurad
Mechanism of Action
Lesinurad Impurity B, like Lesinurad, inhibits urate transporter 1 and organic anion transporter 4. These transporters are responsible for the reabsorption of uric acid in the kidneys. By inhibiting these transporters, this compound increases the excretion of uric acid in the urine, thereby lowering blood levels of uric acid. This mechanism is crucial for the treatment of hyperuricemia associated with gout .
Comparison with Similar Compounds
Lesinurad Impurity B can be compared with other urate transporter inhibitors such as:
Probenecid: Unlike Lesinurad, Probenecid inhibits organic anion transporter 1 and organic anion transporter 3, in addition to urate transporter 1.
Benzbromarone: This compound has a higher risk of mitochondrial toxicity and peroxisome proliferator-activated receptor gamma induction compared to Lesinurad.
This compound is unique in its specific inhibition of urate transporter 1 and organic anion transporter 4, making it a valuable compound for research and therapeutic applications.
Biological Activity
Lesinurad Impurity B is a byproduct associated with the synthesis of lesinurad, a selective uric acid reabsorption inhibitor primarily used in the treatment of gout. Understanding the biological activity of this impurity is essential for assessing its potential effects and safety profile, particularly in the context of drug metabolism and efficacy.
Overview of Lesinurad
Lesinurad is an approved medication that works by inhibiting uric acid transporters, specifically URAT1 and OAT4, which are responsible for the reabsorption of uric acid in the kidneys. By blocking these transporters, lesinurad increases uric acid excretion, thereby lowering serum uric acid levels in patients who do not achieve target levels with xanthine oxidase inhibitors like allopurinol or febuxostat .
Toxicological Studies
Toxicological assessments conducted on lesinurad provide insights into potential concerns regarding impurities like this compound. Studies indicate that high doses of lesinurad can lead to kidney toxicity and gastrointestinal issues in animal models, specifically in rats and cynomolgus monkeys . The implications for impurities suggest that careful monitoring is warranted during clinical use.
Efficacy and Safety Data
Clinical studies assessing lesinurad have demonstrated its efficacy in reducing serum uric acid levels significantly when used in combination with other therapies. For instance:
- In a phase III trial involving patients with tophaceous gout, those receiving lesinurad alongside febuxostat showed a higher percentage of achieving target serum uric acid levels compared to those on febuxostat alone (76.1% vs. 46.8%) at six months .
- Safety profiles indicated that while lesinurad was generally well-tolerated, there were instances of reversible elevations in serum creatinine levels, particularly at higher doses (400 mg) .
Case Studies
Case Study 1: Efficacy in Gout Management
A study involving 324 patients with chronic gout assessed the impact of adding lesinurad to standard therapy. Results highlighted that patients receiving the combination therapy experienced significant reductions in serum uric acid levels and improved resolution rates for gouty tophi .
Case Study 2: Toxicity Profile Analysis
In preclinical studies, high doses of lesinurad led to observable kidney damage in animal models, raising concerns about long-term use and the potential impact of impurities like this compound . These findings underscore the necessity for ongoing monitoring and evaluation of drug formulations.
Data Table: Summary of Key Findings
Properties
IUPAC Name |
2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16(22)9-23-17-19-18-10-20(17)15-8-7-12(11-5-6-11)13-3-1-2-4-14(13)15/h1-4,7-8,10-11H,5-6,9H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKGPEVPDVPLDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C=NN=C4SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1533519-93-5 |
Source
|
Record name | 2-(4-(1-Cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1533519935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-(1-CYCLOPROPYLNAPHTHALEN-4-YL)-4H-1,2,4-TRIAZOL-3-YLTHIO)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MPK9HG63C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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